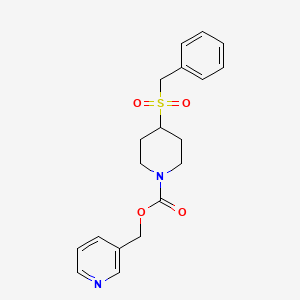

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

pyridin-3-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(25-14-17-7-4-10-20-13-17)21-11-8-18(9-12-21)26(23,24)15-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNSIAQBSLDSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Pyridin-3-ylmethyl Group: The final step is the coupling of the pyridin-3-ylmethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological pathways.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- Sulfonyl vs. Halogen/Hydroxy Groups : The 4-benzylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-fluoro and 3-hydroxy substituents in , which may impact binding affinity or stability.

- Stereochemical Complexity : The (3S,4R) configuration in suggests possible enantiomer-specific activity, whereas the target compound’s stereochemistry is unspecified.

Functional Implications

- Electronic Effects : The electron-deficient pyridine ring in the target compound may enhance interactions with aromatic residues in protein targets, unlike the 2-pyridinyl substituent in , which occupies a distinct spatial orientation.

- Solubility : The pyridin-3-ylmethyl ester may confer higher aqueous solubility than benzyl esters due to the pyridine’s polarity.

Research Findings and Limitations

While the evidence lacks direct pharmacological or synthetic data for the target compound, structural parallels suggest hypotheses:

Limitations :

- No pharmacokinetic or binding data are available for the target compound.

Biological Activity

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring, a piperidine ring, and a benzylsulfonyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H22N2O4S |

| CAS Number | 2034388-08-2 |

| Molecular Weight | 370.45 g/mol |

This compound exhibits its biological activity primarily through the modulation of specific enzymes and receptors. The compound may act as an inhibitor or activator, influencing various cellular processes:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites, thereby preventing substrate access.

- Receptor Interaction : It may also bind to specific receptors, altering signaling pathways that regulate cell functions.

Antitumor Activity

Research indicates that derivatives of this compound demonstrate significant antitumor effects. A study evaluated several analogs for their ability to inhibit cancer cell proliferation. The findings revealed that certain structural modifications enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antibacterial and Antifungal Properties

The compound has shown antibacterial and antifungal properties in preliminary studies. For instance, a series of related compounds were synthesized and tested for their efficacy against bacterial strains and fungal pathogens. Results indicated that modifications in the benzylsulfonyl group could enhance antimicrobial activity .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound through its action on insulin-regulated aminopeptidase (IRAP). Inhibition of IRAP has been associated with improved cognitive functions in animal models, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of derivatives were tested against Staphylococcus aureus and Candida albicans. Compounds with a modified sulfonyl group showed up to 70% inhibition of bacterial growth at 50 µg/mL, indicating a strong potential for development into new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with piperidine derivatives and functionalizing them with benzylsulfonyl and pyridin-3-ylmethyl groups. Key steps include:

- Coupling reactions : Use of HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as catalysts in dichloromethane (DCM) to facilitate amide bond formation .

- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are used to protect reactive sites, followed by acidic deprotection (e.g., trifluoroacetic acid) .

- Purification : Column chromatography (silica gel) and recrystallization ensure high purity (>95%) .

Optimization involves adjusting reaction time (48–72 hours), temperature (0–25°C), and solvent polarity to maximize yield (reported 60–80% in similar compounds) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR in CDCl or DMSO-d confirm structural integrity, with δ ~172.1 ppm (carbonyl) and ~136.8 ppm (aromatic carbons) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .

- Infrared (IR) Spectroscopy : Peaks at ~1697 cm (C=O stretch) and ~1572 cm (sulfonyl S=O) verify functional groups .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] ion) validates molecular formula .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Classify as hazardous waste and dispose via licensed facilities due to sulfonyl and aromatic groups .

- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Structural analogs : Modify the benzylsulfonyl or pyridin-3-ylmethyl groups (e.g., fluorination, methyl substitution) to assess changes in receptor binding .

- Biological assays : Test against targets like enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays .

- Computational docking : Compare binding affinities of analogs with crystal structures of target proteins (e.g., using AutoDock Vina) .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

- Orthogonal assays : Validate initial findings (e.g., enzyme inhibition) with alternative methods like cell viability assays or in vivo models .

- Batch consistency : Re-synthesize the compound under controlled conditions to rule out purity/structural variability .

- Dose-response curves : Establish EC/IC values across multiple concentrations to confirm potency trends .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Simulate interactions with active sites (e.g., using PyMOL or Schrödinger Suite) .

- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent .

- Quantitative structure-activity relationship (QSAR) : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can the compound’s stability under varying experimental conditions be assessed?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), and acidic/basic conditions (pH 1–13) to identify degradation products via LC-MS .

- Long-term storage : Monitor stability at –20°C (recommended) and room temperature over 6–12 months .

- Incompatibility testing : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What methodologies are recommended for designing in vitro assays to evaluate the compound’s mechanism of action?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure protease inhibition .

- Cell-based assays : Employ reporter gene systems (e.g., luciferase) in HEK293 or HeLa cells to assess transcriptional modulation .

- Membrane permeability : Quantify uptake using Caco-2 cell monolayers and LC-MS analysis .

Q. How can synthetic scalability be balanced with maintaining enantiomeric purity?

Q. What strategies address challenges in synthesizing enantioselective derivatives of this compound?

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or metal catalysts (e.g., Ru-BINAP) to favor one enantiomer .

- Protecting group tactics : Use Boc or Fmoc groups to direct regioselective functionalization .

- Crystallization-induced asymmetric transformation : Promote preferential crystallization of the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.